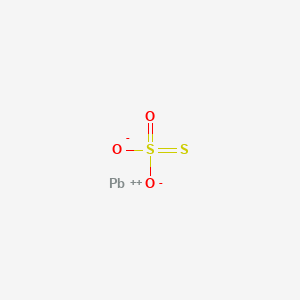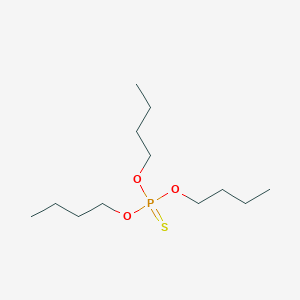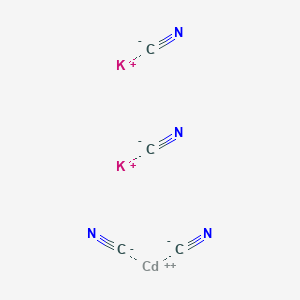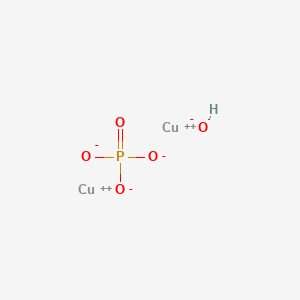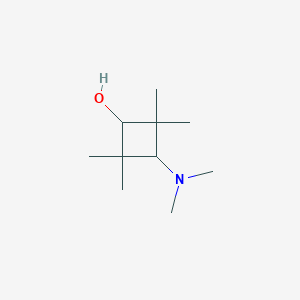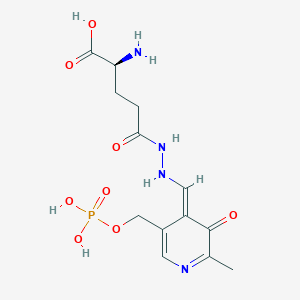
Pyridoxal phosphate gamma-glutamyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxal phosphate gamma-glutamyl hydrazone (PPGGH) is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. PPGGH is a chelating agent that can bind to metal ions, making it useful in the synthesis of metal complexes.
Wissenschaftliche Forschungsanwendungen
Pyridoxal phosphate gamma-glutamyl hydrazone has various applications in scientific research. It can be used as a ligand to synthesize metal complexes, which can be used in catalysis and material science. Pyridoxal phosphate gamma-glutamyl hydrazone can also be used to study the binding of metal ions to proteins and enzymes, which is important in understanding their biological functions. Additionally, Pyridoxal phosphate gamma-glutamyl hydrazone can be used to study the transport of metal ions across cell membranes, which is important in understanding their role in cellular processes.
Wirkmechanismus
Pyridoxal phosphate gamma-glutamyl hydrazone binds to metal ions through its gamma-glutamyl hydrazone moiety. The binding of metal ions to Pyridoxal phosphate gamma-glutamyl hydrazone can result in the formation of stable complexes, which can be used in various applications. Pyridoxal phosphate gamma-glutamyl hydrazone can also bind to proteins and enzymes that require metal ions for their biological functions.
Biochemische Und Physiologische Effekte
Pyridoxal phosphate gamma-glutamyl hydrazone has been shown to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by chelating iron ions, which are required for their proliferation. Pyridoxal phosphate gamma-glutamyl hydrazone can also prevent the formation of amyloid plaques, which are associated with Alzheimer's disease. Additionally, Pyridoxal phosphate gamma-glutamyl hydrazone can enhance the activity of enzymes that require metal ions for their functions.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridoxal phosphate gamma-glutamyl hydrazone has several advantages as a tool for scientific research. It is a versatile ligand that can be used to synthesize a variety of metal complexes. Pyridoxal phosphate gamma-glutamyl hydrazone is also relatively easy to synthesize and purify, making it accessible to researchers. However, Pyridoxal phosphate gamma-glutamyl hydrazone has some limitations. It can be toxic to cells at high concentrations, and its binding affinity for metal ions can be affected by the presence of other ligands.
Zukünftige Richtungen
There are several future directions for research on Pyridoxal phosphate gamma-glutamyl hydrazone. One area of interest is the development of new metal complexes using Pyridoxal phosphate gamma-glutamyl hydrazone as a ligand. These complexes could have applications in catalysis, material science, and drug discovery. Another area of interest is the study of Pyridoxal phosphate gamma-glutamyl hydrazone's interactions with proteins and enzymes that require metal ions for their functions. Understanding these interactions could lead to the development of new therapies for diseases such as cancer and Alzheimer's. Finally, the development of new methods for delivering Pyridoxal phosphate gamma-glutamyl hydrazone to cells could enhance its potential as a tool for scientific research.
Conclusion:
Pyridoxal phosphate gamma-glutamyl hydrazone is a promising tool for scientific research due to its ability to bind to metal ions and its potential applications in various fields. Its versatile nature makes it a valuable tool for synthesizing metal complexes and studying their interactions with proteins and enzymes. While there are limitations to its use, Pyridoxal phosphate gamma-glutamyl hydrazone has the potential to lead to significant advancements in scientific research.
Synthesemethoden
Pyridoxal phosphate gamma-glutamyl hydrazone can be synthesized by reacting pyridoxal with glutamic acid in the presence of hydrazine. The reaction produces Pyridoxal phosphate gamma-glutamyl hydrazone, which can be purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
CAS-Nummer |
14520-50-4 |
|---|---|
Produktname |
Pyridoxal phosphate gamma-glutamyl hydrazone |
Molekularformel |
C13H19N4O8P |
Molekulargewicht |
390.29 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[(2E)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylidene]hydrazinyl]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H19N4O8P/c1-7-12(19)9(8(4-15-7)6-25-26(22,23)24)5-16-17-11(18)3-2-10(14)13(20)21/h4-5,10,19H,2-3,6,14H2,1H3,(H,17,18)(H,20,21)(H2,22,23,24)/b16-5+/t10-/m0/s1 |
InChI-Schlüssel |
UFFFSELLKQBMQJ-CYNRKNSPSA-N |
Isomerische SMILES |
CC1=NC=C(/C(=C\NNC(=O)CC[C@@H](C(=O)O)N)/C1=O)COP(=O)(O)O |
SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)CCC(C(=O)O)N)COP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=CNNC(=O)CCC(C(=O)O)N)C1=O)COP(=O)(O)O |
Synonyme |
pyridoxal phosphate gamma-glutamyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



